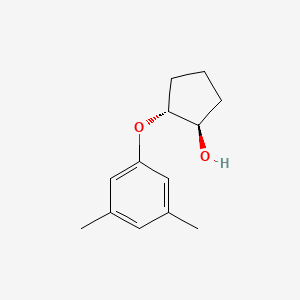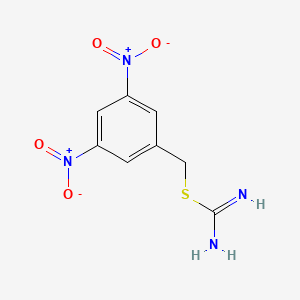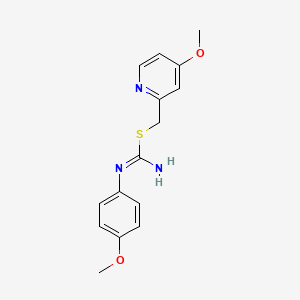
(4-methoxy-2-pyridinyl)methyl N-(4-methoxyphenyl)imidothiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methoxy-2-pyridinyl)methyl N-(4-methoxyphenyl)imidothiocarbamate is a chemical compound with a complex structure that includes both pyridine and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxy-2-pyridinyl)methyl N-(4-methoxyphenyl)imidothiocarbamate typically involves the reaction of 4-methoxy-2-pyridinecarboxaldehyde with 4-methoxyaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting intermediate is then treated with thiocarbamoyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(4-methoxy-2-pyridinyl)methyl N-(4-methoxyphenyl)imidothiocarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(4-methoxy-2-pyridinyl)methyl N-(4-methoxyphenyl)imidothiocarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-methoxy-2-pyridinyl)methyl N-(4-methoxyphenyl)imidothiocarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved can include signal transduction pathways that are crucial for cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- (4-methoxyphenyl)thiourea
- (4-methoxy-2-pyridinyl)methylamine
- N-(4-methoxyphenyl)thiourea
Uniqueness
(4-methoxy-2-pyridinyl)methyl N-(4-methoxyphenyl)imidothiocarbamate is unique due to its dual functional groups, which provide a versatile platform for various chemical reactions and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H17N3O2S |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
(4-methoxypyridin-2-yl)methyl N'-(4-methoxyphenyl)carbamimidothioate |
InChI |
InChI=1S/C15H17N3O2S/c1-19-13-5-3-11(4-6-13)18-15(16)21-10-12-9-14(20-2)7-8-17-12/h3-9H,10H2,1-2H3,(H2,16,18) |
Clave InChI |
RUELSDCNHKVGLQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=C(N)SCC2=NC=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


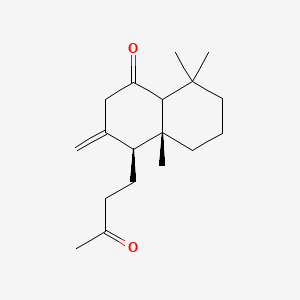
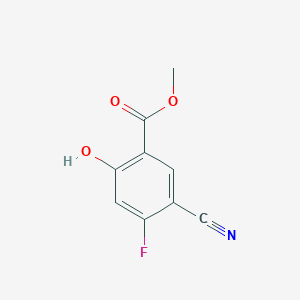
![7'-Amino-1-benzyl-5',8'-dihydrospiro(piperidine-4,5'-[1,2,4]triazolo[4,3-a]pyrimidine)-6'-carbonitrile](/img/structure/B13367854.png)
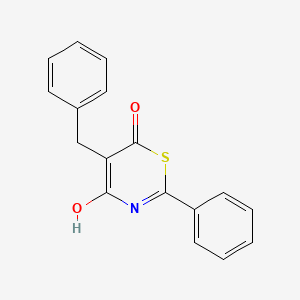
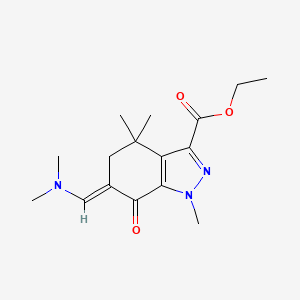
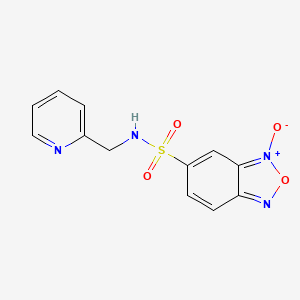
![N-[1-(4-chlorophenyl)ethyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367871.png)
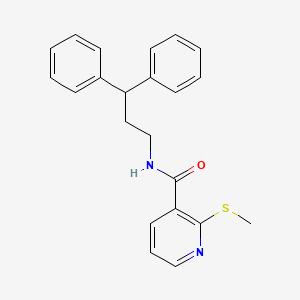
![6-(3-Methyl-1-benzofuran-2-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367880.png)
![3-[(dimethylamino)methyl]-1-methylthieno[3,4-c][2]benzothiepin-10(5H)-one](/img/structure/B13367886.png)
![6-(3,4-Dimethoxybenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367890.png)
![5-((4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B13367893.png)
